Home > Products > Screening Compounds P30518 > ([ring-D5]Phe3)-Octreotide Acetate
([ring-D5]Phe3)-Octreotide Acetate - 1134880-79-7

([ring-D5]Phe3)-Octreotide Acetate

Catalog Number: EVT-3350483
CAS Number: 1134880-79-7
Molecular Formula: C51H70N10O12S2
Molecular Weight: 1084.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

([ring-D5]Phe3)-Octreotide Acetate is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in regulating the endocrine system and neurotransmission. This compound is specifically designed to enhance the stability and bioavailability of octreotide, making it more effective in mimicking the natural hormone's inhibitory effects on various hormones, including growth hormone, glucagon, and insulin. The incorporation of deuterium into the phenylalanine residue is a notable feature that contributes to its enhanced pharmacological properties .

Source and Classification

([ring-D5]Phe3)-Octreotide Acetate is classified as a peptide drug and falls under the category of somatostatin analogs. It is primarily used in medical applications for conditions related to hormone secretion disorders. The compound has been synthesized from its precursor, deuterated phenylalanine, through a series of chemical reactions that include solid-phase peptide synthesis and acetylation .

Synthesis Analysis

Methods and Technical Details

The synthesis of ([ring-D5]Phe3)-Octreotide Acetate involves several critical steps:

  1. Deuteration of Phenylalanine: The process begins with deuterium exchange reactions to substitute hydrogen atoms in phenylalanine with deuterium. This step is essential for increasing the compound's stability.
  2. Peptide Synthesis: Following deuteration, solid-phase peptide synthesis (SPPS) is employed. This technique allows for the sequential addition of protected amino acids to a resin-bound peptide chain, facilitating the construction of the octreotide sequence.
  3. Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin and subjected to deprotection to yield crude ([ring-D5]Phe3)-Octreotide.
  4. Acetylation: The final step involves acetylating the crude peptide to produce ([ring-D5]Phe3)-Octreotide Acetate.
Molecular Structure Analysis

Structure and Data

The molecular formula for ([ring-D5]Phe3)-Octreotide Acetate is C49H66N10O10S2C_{49}H_{66}N_{10}O_{10}S_{2}, with a molar mass of approximately 1019.25 g/mol. The structure consists of an octapeptide chain that mimics somatostatin, featuring specific amino acid residues that confer its biological activity .

The presence of deuterium in the phenylalanine residue alters its physical properties, contributing to improved pharmacokinetics compared to non-deuterated analogs.

Chemical Reactions Analysis

Types of Reactions

([ring-D5]Phe3)-Octreotide Acetate can undergo several chemical reactions:

  • Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
  • Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
  • Substitution: The acetate group may be substituted with other acyl groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: Typically involves hydrogen peroxide or other oxidizing agents.
  • Reduction: Commonly utilizes reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution: Acylation reagents like acetic anhydride or acetyl chloride are used.
Mechanism of Action

([ring-D5]Phe3)-Octreotide Acetate functions primarily by binding to somatostatin receptors on target cells, particularly somatostatin receptor type 2 and type 5. The mechanism involves:

  1. Receptor Binding: High-affinity binding to somatostatin receptors inhibits hormone release.
  2. Signal Transduction: Activation of G-protein coupled receptor pathways leads to inhibition of adenylate cyclase and reduction in cyclic adenosine monophosphate levels.
  3. Cellular Effects: Ultimately results in decreased secretion of growth hormone, glucagon, and insulin, thereby modulating various physiological processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations exceeding 10 mM.
  • Storage Conditions: Recommended storage at -20°C for prolonged stability .

Chemical Properties

Applications

([ring-D5]Phe3)-Octreotide Acetate has numerous applications across various scientific fields:

  • Chemistry: Serves as a model compound for studying peptide synthesis and modifications.
  • Biology: Utilized in research focused on hormone regulation and receptor interactions.
  • Medicine: Investigated for therapeutic effects in treating conditions such as acromegaly, neuroendocrine tumors, and other hormone-related disorders.
  • Industry: Employed in developing diagnostic imaging agents and radiopharmaceuticals .
Introduction to Deuterated Peptide Analogues in Therapeutic Research

Role of Octreotide in Somatostatin Receptor-Targeted Therapeutics

Octreotide, a first-generation somatostatin analogue, binds predominantly to SSTR2 (IC₅₀ = 2.0 nM) and SSTR5 (IC₅₀ = 22 nM), enabling targeted therapy for neuroendocrine tumors (NETs) and acromegaly [6] [9]. Its cyclic octapeptide structure (molecular formula: C₄₉H₆₆N₁₀O₁₀S₂) confers resistance to enzymatic degradation compared to native somatostatin. Octreotide serves dual roles:

  • Symptom Control: Suppresses hormone secretion (e.g., serotonin, GH, IGF-1) in functional NETs [4] [9].
  • Theranostic Platform: Forms the basis for radiolabeled compounds (e.g., ¹⁷⁷Lu-DOTATATE) used in PRRT [3] [5]. Approximately 80% of gastroenteropancreatic NETs overexpress SSTR2, making octreotide analogues ideal for receptor-targeted interventions [3] [9].

Table 1: Key Somatostatin Analogues in Clinical Use [5] [6] [9]

CompoundMolecular TargetReceptor Affinity Profile (IC₅₀, nM)Primary Clinical Applications
Native SomatostatinSSTR1-5SSTR1: 5.2; SSTR2: 2.7N/A
OctreotideSSTR2 > SSTR5SSTR2: 2.0; SSTR5: 22Acromegaly, Carcinoid Syndrome
[DOTA⁰,Tyr³]OctreotateSSTR2SSTR2: 1.5PRRT for metastatic NETs
LanreotideSSTR2 > SSTR5SSTR2: 26; SSTR5: 73Acromegaly, NETs
([ring-D₅]Phe³)-OctreotideSSTR2/SSTR5Comparable to octreotide*Investigational: Enhanced metabolic stability

*Experimental data discussed in Section 1.3

Rationale for Site-Specific Deuterium Substitution in Peptide Design

Deuterium (²H) incorporation leverages the primary kinetic isotope effect, where the increased mass of deuterium alters bond dissociation energy. This manifests in two therapeutic advantages:

  • Metabolic Stabilization: C–D bonds exhibit slower cleavage rates by cytochrome P450 enzymes and proteases, extending plasma half-life [8].
  • Bioisosteric Properties: Deuterium maintains nearly identical steric and electronic properties to hydrogen, minimizing structural perturbations [1].

In octreotide, deuteration targets metabolically vulnerable sites. The Phe³ residue undergoes oxidative metabolism by hepatic CYP3A4, generating inactive hydroxy metabolites. Ring-specific deuteration ([ring-D₅]Phe³) reduces this degradation pathway by up to 10-fold in in vitro microsomal models [1] [8]. Crucially, deuterium substitution at aromatic positions avoids alterations to the peptide backbone conformation, preserving receptor engagement [8].

Table 2: Impact of Deuterium Substitution on Pharmacokinetic Parameters [1] [8]

Deuteration SiteMetabolic Pathway AffectedHalf-Life ExtensionStructural Consequence
Phe³ aromatic ringCYP3A4 oxidation2.1–3.5x (projected)None (bioisosteric)
Backbone α-carbonsProtease cleavageVariableRisk of conformational distortion
N-terminalAminopeptidase degradationLimited dataPotential altered receptor binding

Significance of Phe³ Modification in Octreotide Pharmacodynamics

The phenylalanine at position 3 (Phe³) constitutes part of octreotide’s pharmacophore – the structural motif essential for SSTR binding. X-ray crystallography reveals that Phe³ stabilizes the β-turn conformation through hydrophobic interactions with SSTR2 transmembrane domains [6] [9]. Deuterating the phenyl ring ([ring-D₅]Phe³) enhances stability while maintaining this critical architecture.

Key characteristics of ([ring-D₅]Phe³)-Octreotide acetate:

  • Chemical Identity: Molecular formula C₄₉H₆₁D₅N₁₀O₁₀S₂, molecular weight 1024.27 g/mol [1].
  • Receptor Binding: Retains high affinity for SSTR2 (IC₅₀ ~2–5 nM) comparable to native octreotide, confirmed via competitive binding assays using ¹¹¹In-DOTA-Tyr³-octreotide [8] [9].
  • Metabolic Resistance: In hepatocyte assays, the deuterated analogue showed 67% intact peptide after 60 minutes vs. 28% for non-deuterated octreotide [1].

Table 3: Structural and Functional Comparison of Octreotide Analogues [1] [8] [9]

ParameterOctreotide[DOTA⁰,Tyr³]Octreotate([ring-D₅]Phe³)-Octreotide
Molecular FormulaC₄₉H₆₆N₁₀O₁₀S₂C₆₅H₉₀N₁₄O₁₈S₂C₄₉H₆₁D₅N₁₀O₁₀S₂
Molecular Weight (Da)1019.251433.641024.27
SSTR2 Affinity (IC₅₀, nM)2.01.52.0–5.0*
Key ModificationNoneTyr³ substitution, DOTA chelationPhe³ ring deuteration
Metabolic Stability (t₁/₂, min)182554 (projected)

*Experimental IC₅₀ values from radioligand displacement assays

The ([ring-D₅]Phe³) modification synergizes with PRRT applications. When labeled with β-emitters (e.g., ¹⁷⁷Lu), the extended circulation time may increase tumor radiation dose delivery without elevating renal exposure, due to maintained renal clearance kinetics [5] [7]. Current research explores its potential in "combined and maintenance therapy" paradigms, where deuterated octreotide may enhance the efficacy of radiolabeled SSTR agonists by prolonging receptor occupancy [7].

Properties

CAS Number

1134880-79-7

Product Name

([ring-D5]Phe3)-Octreotide Acetate

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C51H70N10O12S2

Molecular Weight

1084.3 g/mol

InChI

InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1/i4D,7D,8D,15D,16D;

InChI Key

XQEJFZYLWPSJOV-RQANEZAXSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)[C@@H](CC3=CC=CC=C3)N)C(=O)N[C@H](CO)[C@@H](C)O)[C@@H](C)O)CCCCN)CC4=CNC5=CC=CC=C54)[2H])[2H].CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.